molecular formula C6H5ClN2O2 B8388176 2-Chloro-nitro-aniline

2-Chloro-nitro-aniline

Cat. No.: B8388176
M. Wt: 172.57 g/mol
InChI Key: DEMFFWAHNABLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-nitro-aniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and corrosion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-nitro-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-nitro-aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

  • 4-Chloro-2-nitroaniline
  • 2-Nitroaniline
  • 4-Nitroaniline

Comparison: 2-Chloro-nitro-aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to 2-nitroaniline. Additionally, the presence of the chlorine atom enhances its utility in the synthesis of more complex molecules .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

N-(2-chlorophenyl)nitramide

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H

InChI Key

DEMFFWAHNABLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N[N+](=O)[O-])Cl

Origin of Product

United States

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